molecular formula C8H9N3 B3357484 Malononitrile, (1-pyrrolidinylmethylene)- CAS No. 73541-93-2

Malononitrile, (1-pyrrolidinylmethylene)-

Cat. No. B3357484
CAS RN: 73541-93-2
M. Wt: 147.18 g/mol
InChI Key: PEKZRDSDXUPZQB-UHFFFAOYSA-N
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Description

Malononitrile is an organic compound nitrile with the formula CH2(CN)2 . It is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .


Synthesis Analysis

Malononitrile can be prepared by dehydration of cyanoacetamide . A new family of pyrrolo[2,1-a]isoindolylidene-malononitrile (PIYM) fluorophores were efficiently synthesized via two simple MCR reaction pathways from commercially available, as well as newly synthesized, building blocks .


Molecular Structure Analysis

The molecular formula of Malononitrile is CH2(CN)2 . Its average mass is 66.061 Da and its monoisotopic mass is 66.021797 Da .


Chemical Reactions Analysis

Malononitrile is a versatile reagent in organic chemistry and is widely used in various multi-component reactions as one component for the synthesis of diverse bioactive heterocycles . It has been used in the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions .


Physical And Chemical Properties Analysis

Malononitrile is a white powder or colorless crystals . It has a molecular weight of 66.1, a boiling point of 426°F, a melting point of 90°F, and a specific gravity of 1.19 .

Safety and Hazards

Malononitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin or if inhaled . It may cause irritation to eyes, skin, nose, and throat, and may lead to symptoms such as headache, dizziness, lassitude (weakness, exhaustion), confusion, and convulsions .

Future Directions

In the future, the PIYM fluorophores, with their excellent stability and lower molecular weight, are anticipated to open ways to enhance the development of NIR-emitting fluorophores with more significant applications in both materials and biological fields . Additionally, the field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness .

properties

IUPAC Name

2-(pyrrolidin-1-ylmethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8(6-10)7-11-3-1-2-4-11/h7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKZRDSDXUPZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223740
Record name Malononitrile, (1-pyrrolidinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73541-93-2
Record name Malononitrile, (1-pyrrolidinylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073541932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (1-pyrrolidinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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